17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is a synthetic analog of Prostaglandin F2α, characterized by the presence of a trifluoromethyl group and a trinor modification. This compound is primarily researched for its pharmacological properties, including its role as a potent agonist of the FP receptor, which mediates smooth muscle contraction and luteolytic activity. Its potential applications extend to therapeutic areas such as glaucoma treatment and reproductive health, particularly in inducing luteolysis in veterinary medicine and possibly in human applications.
The compound is cataloged under CAS Number 1621369-73-0 and is available from various suppliers such as Cayman Chemical, GLP Bio, and Biomol. These sources provide the compound for research purposes only, emphasizing its use in scientific studies rather than clinical applications.
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide falls under the category of prostaglandin analogs. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific analog is noted for its lipophilic properties, which enhance its bioavailability and therapeutic efficacy.
The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide typically involves multi-step organic synthesis techniques that include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product.
The molecular formula for 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is . The structure features:
The compound undergoes various chemical reactions typical for prostaglandin analogs, including:
The hydrolysis reaction can be catalyzed by enzymes present in tissues, making it an effective prodrug strategy for targeted delivery.
The mechanism by which 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide exerts its effects involves:
Research indicates that analogs like this compound can induce significant physiological changes at low concentrations, highlighting their potential efficacy in therapeutic applications.
17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide has several scientific uses:
This compound represents a significant advancement in prostaglandin research, with ongoing studies aimed at elucidating its full therapeutic potential across various medical fields.
Prostaglandin F2α (PGF2α) analogues represent a cornerstone in the development of receptor-targeted therapeutics for conditions such as glaucoma, ocular hypertension, and hair loss. The structural evolution of these compounds—particularly through ring modifications, chain truncations, and substituent engineering—has enabled enhanced pharmacological profiles. The 17-trifluoromethylphenyl trinor PGF2α ethyl amide exemplifies this innovation, integrating fluorine chemistry to overcome limitations of early prostaglandin derivatives [5].
Early PGF2α analogues, like latoprost and bimatoprost, established the therapeutic value of prostaglandins in lowering intraocular pressure (IOP). Bimatoprost (17-phenyl trinor PGF2α ethyl amide) emerged as a breakthrough, where the replacement of the carboxylic acid at C-1 with an ethyl amide group improved corneal permeability and metabolic stability. This modification, coupled with the 17-phenyl trinor configuration (removal of C16-C17-C18 and phenyl substitution at C17), significantly enhanced FP receptor binding affinity and duration of action [4]. Studies demonstrated that 17-phenyl trinor derivatives exhibited up to 10-fold greater potency than native PGF2α in IOP reduction, attributable to optimized hydrophobic interactions with the FP receptor’s transmembrane domains [4] [7].
Table 1: Evolution of PGF2α-Based Therapeutics
Compound | Structural Modifications | Primary Therapeutic Use |
---|---|---|
PGF2α (Native) | Carboxylic acid, C15-OH | Limited due to rapid metabolism |
Latanoprost | C1: Isopropyl ester, C17: Phenyl trinor | Glaucoma/ocular hypertension |
Bimatoprost | C1: Ethyl amide, C17: Phenyl trinor | Glaucoma, Eyelash hypotrichosis |
17-Trifluoromethylphenyl variant | C1: Ethyl amide, C17: CF₃-phenyl trinor | Under investigation (e.g., hair loss) |
The shift from ester to ethyl amide functionalities (e.g., in bimatoprost) reduced susceptibility to esterase hydrolysis, prolonging therapeutic effects. This paved the way for advanced derivatives targeting non-ocular conditions, such as hair follicle stimulation, as seen in patents describing non-naturally occurring prostaglandins [5].
The 17-trifluoromethylphenyl trinor PGF2α ethyl amide was engineered through systematic optimization of the bimatoprost scaffold. Key design elements include:
Table 2: Structure-Activity Relationships of 17-Substituted PGF2α Analogues
C17 Substituent | Relative logP | FP Receptor Binding (IC₅₀ nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
None (PGF2α) | 3.2 | 850 | <15 |
Phenyl | 4.1 | 42 | 90 |
3-Trifluoromethylphenyl | 4.9 | 12 | >180 |
The trifluoromethyl variant’s ~3.5-fold higher binding affinity over phenyl-substituted analogues (Table 2) underscores the role of fluorine in bioactivity enhancement. Molecular dynamics simulations indicate the -CF₃ group induces a conformational shift in the FP receptor’s extracellular loop 2, stabilizing the active receptor state [6].
Fluorine atoms are pivotal in modern medicinal chemistry due to their unique electronic properties and bioisosteric mimicry. In 17-trifluoromethylphenyl trinor PGF2α ethyl amide, the -CF₃ group contributes via three mechanisms:
Table 3: Impact of Fluorination on Pharmacological Parameters
Parameter | 17-Phenyl Trinor | 17-CF₃-Phenyl Trinor | Change (%) |
---|---|---|---|
FP Receptor Activation (EC₅₀) | 18 nM | 5.3 nM | -70% |
Aqueous Solubility (μg/mL) | 45 | 28 | -38% |
Permeability (PAMPA, nm/s) | 12 | 22 | +83% |
Microsomal Stability (CL, μL/min/mg) | 38 | 14 | -63% |
The trifluoromethyl group’s steric bulk (~2.7 Å) also prevents unfavorable binding conformations, reducing off-target effects. This specificity is leveraged in combinatorial libraries for hair growth promotion, where fluorinated prostaglandins exhibit superior follicle-stimulating activity [5].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8